N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
Overview
Description
“N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It has a molecular formula of C12H19BN2O3 and a molecular weight of 250.1 .
Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 392.3±42.0 °C and a predicted density of 1.11±0.1 g/cm3 . It is slightly soluble in water . The compound is typically stored under inert gas (nitrogen or Argon) at 2–8 °C .Scientific Research Applications
Synthesis and Structural Analysis
The compound N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide is part of a broader class of boric acid ester intermediates with benzene rings, which have been synthesized through multi-step substitution reactions. The synthesized compounds are typically characterized using various techniques such as FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Studies have also applied density functional theory (DFT) to understand the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).
Molecular and Supramolecular Structures
Research on N-(2-(Pyridin-2-yl)ethyl)-derivatives of methanesulfonamide, including compounds similar in structure to this compound, has explored their molecular and supramolecular structures. These studies focus on the conformational analysis and the role of hydrogen bonding in forming dimers and supramolecular layers (Jacobs et al., 2013).
Chemical Reactivity and Stability
Investigations into pyridin-2-ylboron derivatives have highlighted structural differences in orientation and bond angles, contributing to their chemical reactivity and stability. These studies provide insights into the molecular behavior during chemical reactions and the relative stability of various compounds in this category (Sopková-de Oliveira Santos et al., 2003).
Modification for Anticancer Effects
Research has been conducted on modifying compounds structurally similar to this compound for enhanced anticancer effects. These modifications aim to retain antiproliferative activity while reducing toxicity, making them potential candidates for anticancer agents (Wang et al., 2015).
Catalysis and Transfer Hydrogenation
Studies have explored the use of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalysis, particularly in transfer hydrogenation reactions. These reactions are significant for their efficiency and potential applications in various chemical processes (Ruff et al., 2016).
Borylation Methods
The synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, closely related to the subject compound, involves palladium-catalyzed borylation methods. This method is particularly effective in borylation of arylbromides bearing sulfonyl groups, showcasing a novel approach to synthesizing such compounds (Takagi & Yamakawa, 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that organoboron compounds, such as this one, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It is known that the compound contains borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Biochemical Pathways
Organoboron compounds are known to be involved in various transformation processes, including the protection of diols in the organic synthesis of drugs, the asymmetric synthesis of amino acids, and diels–alder and suzuki coupling reactions .
Result of Action
Organoboron compounds are known to have a wide range of applications in pharmacy and biology, including the treatment of tumors and microbial infections, and can also be used to treat anticancer drugs .
Action Environment
It is known that boronic ester bonds, which are present in this compound, are widely used in the construction of stimulus-responsive drug carriers due to their ability to respond to various microenvironmental changes such as ph, glucose, and atp in the organism .
Properties
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BN2O5S/c1-12(2)13(3,4)21-14(20-12)9-7-10(16-22(6,17)18)11(19-5)15-8-9/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKPUGUGRJNIMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BN2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732405 | |
Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1083326-75-3 | |
Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50732405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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